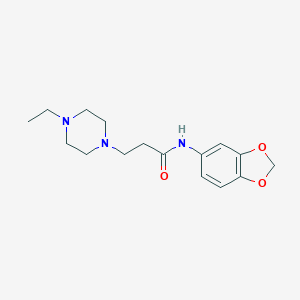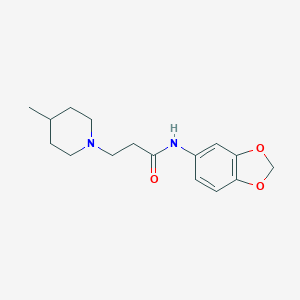
Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMQD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have a number of biochemical and physiological effects. In animal studies, Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to reduce inflammation and pain. Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have anti-bacterial properties, making it a potential candidate for use as an antibiotic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is its versatility, as it has potential applications in various fields. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One direction is the development of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate-based drugs for the treatment of inflammation, cancer, and bacterial infections. Another direction is the use of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate as a potential pesticide in agriculture. In addition, Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate could be studied for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate and its potential applications in various fields.
Méthodes De Synthèse
Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-methylbenzaldehyde with ethyl acetoacetate to form 2-methyl-4-phenyl-3-oxobutanoic acid ethyl ester. This compound is then reacted with furfural and ammonium acetate to form Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate.
Applications De Recherche Scientifique
Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been tested as a potential pesticide due to its insecticidal properties. In materials science, Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been studied for its potential use in the development of organic electronic devices.
Propriétés
Nom du produit |
Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate |
|---|---|
Formule moléculaire |
C27H29NO6 |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
diethyl 7-(furan-2-yl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C27H29NO6/c1-5-32-26(30)21-16(4)28-19-14-18(20-12-9-13-34-20)23(27(31)33-6-2)25(29)24(19)22(21)17-11-8-7-10-15(17)3/h7-13,18,22-23,28H,5-6,14H2,1-4H3 |
Clé InChI |
CIZMOIDETDDVOC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC=CO4 |
SMILES canonique |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)
![1-[(4-Chlorophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B248795.png)



